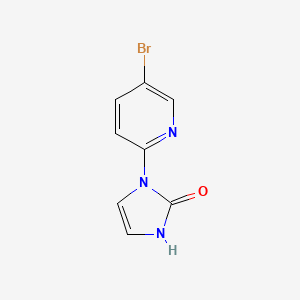

3-(5-bromopyridin-2-yl)-1H-imidazol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-bromopyridin-2-yl)-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-1-2-7(11-5-6)12-4-3-10-8(12)13/h1-5H,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEJLZQJTWXQAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N2C=CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-(5-Bromopyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one

[1]

Executive Summary

The title compound represents a "privileged structure" in medicinal chemistry, combining a polar, hydrogen-bonding imidazol-2-one headgroup with a lipophilic, modifiable 5-bromopyridine tail.[1] Its significance lies in its bifunctionality :

-

The Imidazolone Core: Acts as a bioisostere for cyclic ureas and amides, functioning as a hydrogen bond donor (NH) and acceptor (C=O).

-

The 5-Bromo Handle: Provides a pre-installed vector for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira), enabling rapid library generation at the pyridine C5 position.

Structural Analysis & Properties[1]

Tautomerism and Electronic Structure

The imidazol-2-one ring exists in a tautomeric equilibrium between the keto form (1,3-dihydro-2H-imidazol-2-one) and the enol form (2-hydroxyimidazole).[1]

-

Dominant Tautomer: In the N-arylated state, the keto form is thermodynamically favored due to the loss of aromaticity required to form the enol.

-

Numbering: IUPAC conventions assign the substituted nitrogen as position 1.[1] Thus, the pyridine ring is attached at N1, and the unsubstituted nitrogen is N3.

Regioselectivity of the Pyridine Ring

The synthesis of this scaffold relies on the differential reactivity of the halogens in 2,5-dibromopyridine :

-

C2-Position (Activated): The bromine at C2 is adjacent to the pyridine nitrogen. The electron-withdrawing nature of the nitrogen renders this position highly electrophilic (SNAr-like character) and reactive toward oxidative addition by Pd(0).

-

C5-Position (Deactivated): The bromine at C5 is in the

-position, behaving like a standard aryl bromide. -

Synthetic Consequence: Nucleophilic attack or metal-catalyzed coupling occurs preferentially at C2 , allowing the C5-Br to remain intact for downstream derivatization.[1]

Synthetic Pathways[1][2][3][4]

Two primary methodologies are employed: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig) and Copper-Catalyzed Ullmann Coupling .[1]

Method A: Buchwald-Hartwig Amination (Preferred)

This method offers milder conditions and higher regioselectivity compared to classical SNAr.[1]

-

Ligand: Xantphos (favors reductive elimination for ureas/amides).[1]

-

Base: Cs₂CO₃ (weak enough to prevent side reactions, strong enough to deprotonate imidazolone).

-

Solvent: 1,4-Dioxane or Toluene.[1]

Method B: Copper-Catalyzed Ullmann Coupling

A cost-effective alternative for large-scale synthesis, though often requiring higher temperatures.[1]

-

Catalyst: CuI (10-20 mol%).[1]

-

Ligand: N,N'-Dimethylethylenediamine (DMEDA) or 1,10-Phenanthroline.[1]

-

Base: K₃PO₄ or K₂CO₃.[1]

-

Conditions: Reflux in DMF or DMSO (100–120 °C).

Visualization: Synthetic Logic & Regioselectivity

Caption: Regioselective synthesis exploiting the electronic differentiation between C2 and C5 halogens on the pyridine ring.

Experimental Protocols

Protocol 1: Pd-Catalyzed Synthesis (Buchwald-Hartwig)

Objective: Synthesis of 1-(5-bromopyridin-2-yl)-1,3-dihydro-2H-imidazol-2-one on a 1.0 gram scale.[1]

-

Preparation:

-

Charge a dry Schlenk flask with imidazol-2-one (1.0 equiv, 84 mg), 2,5-dibromopyridine (1.2 equiv, 284 mg), and Cs₂CO₃ (2.0 equiv, 650 mg).

-

Add Pd(OAc)₂ (5 mol%) and Xantphos (5 mol%).

-

Evacuate and backfill with Argon (3 cycles).[1]

-

-

Reaction:

-

Workup:

-

Purification:

Protocol 2: Downstream Functionalization (Suzuki Coupling)

Objective: Derivatization at the C5-position.[1]

-

Dissolve the 5-bromo intermediate (1 equiv) in DME/Water (4:1).

-

Add Aryl Boronic Acid (1.5 equiv), Na₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).

-

Heat at 85 °C for 4 hours.

-

Isolate product to yield the 1-(5-arylpyridin-2-yl)imidazol-2-one library member.[1]

Medicinal Chemistry Applications

Structure-Activity Relationship (SAR) Vectors

The scaffold offers three distinct vectors for optimization:

-

N3 (Imidazole): Tolerates small alkyl groups (Me, Et) or can be left unsubstituted to maintain H-bond donor capability (critical for kinase hinge binding).[1]

-

C4/C5 (Imidazole): Substitution here (e.g., methyl, Cl) affects the tautomeric equilibrium and metabolic stability.

-

C5 (Pyridine): The primary vector for extending the molecule into hydrophobic pockets of the target protein (e.g., mGluR5 allosteric pockets).

Biological Relevance[9]

-

mGluR5 NAMs: Pyridine-imidazole motifs are common in Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5, utilized in treating anxiety and Fragile X syndrome.

-

Kinase Inhibition: The imidazolone oxygen can accept a hydrogen bond from the kinase hinge region, while the NH donates to the backbone carbonyl.

Visualization: SAR Logic

Caption: Strategic vectors for chemical modification of the scaffold.

References

-

Regioselectivity in 2,5-Dibromopyridine Coupling

-

Buchwald-Hartwig Amination of 2-Bromopyridines

-

Imidazol-2-one Properties & Tautomerism

-

Ullmann Coupling Protocols

Sources

- 1. lookchem.com [lookchem.com]

- 2. US6420565B2 - Process for making 2, 5-substituted pyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]

Technical Guide: 1-(5-Bromo-2-pyridyl)-2-imidazolidinone Derivatives

This guide serves as a definitive technical resource for the synthesis, functionalization, and medicinal application of 1-(5-bromo-2-pyridyl)-2-imidazolidinone . It is designed for medicinal chemists and process scientists requiring actionable protocols and mechanistic insight.

Scaffold Class: Heterocyclic Urea / Pyridyl-Imidazolidinone Primary Utility: High-value intermediate for Suzuki/Buchwald diversification; Bioisostere for cyclic lactams.

Executive Summary & Medicinal Significance

The 1-(5-bromo-2-pyridyl)-2-imidazolidinone core combines a polar, hydrogen-bonding urea motif with a chemically versatile pyridine ring. In drug discovery, this scaffold is prized for two reasons:

-

The "Bromine Handle": The C5-bromine atom is electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation of biaryl or aryl-amino derivatives.

-

Bioisosterism: The imidazolidin-2-one ring acts as a robust, metabolically stable bioisostere for cyclic peptides, lactams, and oxazolidinones (e.g., the Rivaroxaban core), offering improved water solubility and distinct hydrogen-bond donor/acceptor vectors.

Retrosynthetic Analysis & Strategic Logic

To access this scaffold efficiently, we employ a Linear Construction Strategy rather than a convergent coupling. Direct coupling of an imidazolidinone to a 2,5-dibromopyridine often suffers from poor regioselectivity (C2 vs. C5 coupling) and bis-coupling.

Optimal Route:

-

Regioselective Bromination: Activation of 2-aminopyridine.[1]

-

Urea Formation: Nucleophilic addition to an isocyanate.

-

Intramolecular Cyclization: Base-mediated alkylation.

Visualization: Synthesis Workflow

Caption: Stepwise construction of the imidazolidinone ring ensuring regiospecificity at the pyridine C2 position.

Detailed Experimental Protocols

Note: All reactions must be performed in a fume hood. 2-Chloroethyl isocyanate is a severe lachrymator and alkylating agent.

Step 1: Synthesis of 2-Amino-5-bromopyridine

While commercially available, in-house synthesis is cost-effective for gram-scale needs. The use of N-Bromosuccinimide (NBS) in acetonitrile is superior to elemental bromine due to easier handling and cleaner impurity profiles (minimizing 3,5-dibromo byproducts).

-

Reagents: 2-Aminopyridine (1.0 eq), NBS (1.05 eq), Acetonitrile (CH₃CN).

-

Protocol:

-

Dissolve 2-aminopyridine (9.4 g, 100 mmol) in CH₃CN (100 mL) at 0°C.

-

Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes to control exotherm.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Monitoring: TLC (50% EtOAc/Hexane) should show consumption of starting material (Rf ~0.3) and formation of product (Rf ~0.5).

-

Workup: Concentrate solvent. Redissolve residue in EtOAc, wash with 10% Na₂S₂O₃ (to quench Br₂), then water and brine.

-

Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

-

Yield: ~85-90% (Off-white solid).

-

Step 2: Urea Formation & Cyclization (The "One-Pot" Variant)

This step constructs the imidazolidinone ring. The intermediate urea is often isolated to ensure purity before the harsh cyclization conditions.

-

Reagents: 2-Amino-5-bromopyridine (from Step 1), 2-Chloroethyl isocyanate (1.1 eq), NaH (60% dispersion, 1.5 eq), THF (anhydrous).

-

Protocol:

-

Urea Formation: To a solution of 2-amino-5-bromopyridine (17.3 g, 100 mmol) in anhydrous THF (200 mL) at 0°C, add 2-chloroethyl isocyanate (9.4 mL, 110 mmol) dropwise.

-

Stir at RT for 4–6 hours. A white precipitate (the urea intermediate) typically forms.

-

Cyclization: Cool the mixture back to 0°C. Carefully add NaH (6.0 g, 150 mmol) in small portions. Caution: Hydrogen gas evolution.

-

Heat the mixture to reflux (66°C) for 3–5 hours. The base deprotonates the urea nitrogen, which then displaces the terminal chloride to close the ring.

-

Workup: Cool to RT. Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x).

-

Purification: Silica gel chromatography (Gradient: 0→5% MeOH in DCM). The product is polar.

-

Characterization:

-

¹H NMR (DMSO-d₆): Distinct triplets for the imidazolidinone ethylene bridge (~3.5–4.0 ppm). Aromatic signals for pyridine (d, dd, d pattern).

-

MS (ESI): m/z ~242/244 [M+H]⁺ (1:1 Br isotope pattern).

-

-

Functionalization: The "Bromine Handle"

The 5-bromo position is the gateway to diversity. The imidazolidinone ring is robust and tolerates standard cross-coupling conditions.

A. Suzuki-Miyaura Coupling (Biaryl Synthesis)

Used to attach aryl or heteroaryl groups for kinase or protease inhibition.

-

Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%) is robust.

-

Base/Solvent: K₂CO₃ / Dioxane:Water (4:1).

-

Temp: 90°C.

-

Note: The urea NH is generally not acidic enough (pKa ~20) to interfere with mild bases, but if N-alkylation is required, it should be done before Suzuki coupling to avoid chemoselectivity issues.

B. Buchwald-Hartwig Amination

Used to introduce amine side chains (e.g., morpholines, piperazines).

-

Catalyst System: Pd₂dba₃ / Xantphos or BrettPhos.

-

Base: Cs₂CO₃ or NaOtBu.

-

Critical Insight: If using NaOtBu, protect the imidazolidinone N-H (e.g., with Boc) or use 2 equivalents of base, as the N-H will deprotonate.

Visualization: Diversity Pathways

Caption: Divergent synthesis strategies utilizing the orthogonal reactivity of the C-Br bond and the N-H urea moiety.

Key Data Summary

| Parameter | Specification / Value | Notes |

| Molecular Formula | C₈H₈BrN₃O | |

| Molecular Weight | 242.08 g/mol | |

| Appearance | White to Off-white crystalline solid | |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water/hexane. |

| Key ¹H NMR Signals | δ 8.4 (d, 1H, Pyr-H6), 3.9 (t, 2H), 3.4 (t, 2H) | Imidazolidinone ring protons are diagnostic. |

| Stability | Stable at RT; Hygroscopic | Store under inert atmosphere. |

| Toxicity | Irritant | Precursors are lachrymators. |

References

-

Preparation of 2-Amino-5-bromopyridine

-

Imidazolidinone Synthesis (General Isocyanate Method)

- Source: Organic Chemistry Portal, "Synthesis of Imidazolidinones."

-

URL:[Link]

-

Medicinal Chemistry of Pyridyl Scaffolds

- Source: Frontiers in Chemistry, "Recent Advances of Pyridinone in Medicinal Chemistry."

-

URL:[Link]

-

Related Rivaroxaban Chemistry (Oxazolidinone vs Imidazolidinone)

- Source: ResearchGate, "Facile approach for the synthesis of rivaroxaban."

-

URL:[Link]

Sources

An In-Depth Technical Guide to the Tautomerism of 5-Bromopyridin-2-yl Imidazolone for Drug Discovery Professionals

This guide provides a comprehensive technical overview of the tautomeric phenomena exhibited by 5-bromopyridin-2-yl imidazolone, a heterocyclic scaffold of significant interest in medicinal chemistry. Directed at researchers, scientists, and drug development professionals, this document delves into the synthesis, structural elucidation, and the dynamic equilibrium of its tautomeric forms. We will explore the critical interplay of environmental factors and structural features that dictate the tautomeric landscape and, consequently, the molecule's biological activity and physicochemical properties.

The Significance of Tautomerism in Drug Design: The Case of 5-Bromopyridin-2-yl Imidazolone

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery.[1] For drug candidates, the presence of multiple tautomers can influence a wide range of critical parameters including receptor binding affinity, membrane permeability, metabolic stability, and solubility.[2] The 5-bromopyridin-2-yl imidazolone core is a privileged structure in medicinal chemistry, appearing in a variety of bioactive compounds.[3][4] Its propensity for tautomerism, primarily between amino-imino and keto-enol forms, presents both a challenge and an opportunity for rational drug design. Understanding and controlling this equilibrium is paramount to optimizing a drug candidate's efficacy and safety profile.

The principal tautomeric forms of 5-bromopyridin-2-yl imidazolone are the amino, imino, and enol species. The equilibrium between these forms is subtle and can be readily influenced by the surrounding environment.

Caption: Principal tautomeric forms of 5-bromopyridin-2-yl imidazolone.

Synthesis and Structural Elucidation

A robust synthetic strategy and rigorous structural characterization are the cornerstones of investigating tautomerism. The synthesis of 5-bromopyridin-2-yl imidazolone can be approached through several routes, often involving the key intermediate 2-amino-5-bromopyridine.

Synthetic Pathway

A plausible synthetic route involves the condensation of 2-amino-5-bromopyridine with a suitable three-carbon building block to construct the imidazolone ring. One common method is the reaction with an α-halo-α,β-unsaturated ester, followed by cyclization.

Caption: A general synthetic workflow for 5-bromopyridin-2-yl imidazolone.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine

A common laboratory-scale synthesis involves the direct bromination of 2-aminopyridine.

-

N-Acylation: To a solution of 2-aminopyridine in a suitable solvent (e.g., acetic anhydride), reflux the mixture to form 2-acetylaminopyridine. This protects the amino group and directs the bromination.[5]

-

Bromination: The protected intermediate is then brominated, typically using N-bromosuccinimide (NBS) or bromine in acetic acid, at a controlled temperature (e.g., 50 °C).[5]

-

Hydrolysis: The resulting 2-acetylamino-5-bromopyridine is hydrolyzed under basic conditions (e.g., aqueous NaOH) to yield 2-amino-5-bromopyridine.[5]

-

Purification: The crude product is purified by recrystallization or column chromatography.

The synthesis of the final imidazolone would then proceed by reacting 2-amino-5-bromopyridine with a reagent such as ethyl 2-chloroacetoacetate, followed by base-catalyzed cyclization.

Spectroscopic Characterization of Tautomers

Distinguishing between tautomers in solution is a significant analytical challenge that requires a multi-pronged spectroscopic approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution.[6] Both ¹H and ¹³C NMR provide valuable insights into the predominant tautomeric form.

-

¹H NMR: The chemical shifts of the ring protons and the NH protons are sensitive to the tautomeric form. In the amino form, one would expect a single NH proton signal (which may be broad and exchangeable with D₂O), while the imino form would exhibit two distinct NH signals.

-

¹³C NMR: The chemical shifts of the imidazole ring carbons are particularly diagnostic. A significant difference in the chemical shifts of C4 and C5 of the imidazole ring can indicate the position of the proton and thus the dominant tautomer.[7] For instance, a larger Δδ between C4 and C5 is often observed when the proton is on the nitrogen adjacent to the unsubstituted carbon.

| Tautomer | Expected ¹H NMR Features | Expected ¹³C NMR Features |

| Amino | Single, exchangeable NH proton | Specific chemical shifts for C=O and imidazole ring carbons. |

| Imino | Two distinct NH protons | Different chemical shifts for C=N and other ring carbons compared to the amino form. |

| Enol | OH proton signal, alkene proton signal | C-O and C=C signals characteristic of the enol form. |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

-

IR Spectroscopy: The vibrational frequencies of the C=O, C=N, and N-H bonds are distinct for each tautomer. The amino-keto form will show a characteristic carbonyl stretch, while the enol form will exhibit an O-H stretch and a C=C stretch.

-

UV-Vis Spectroscopy: The electronic transitions, and thus the λmax, will differ between the tautomers due to their different chromophoric systems. Solvent-dependent studies can reveal shifts in the tautomeric equilibrium.[8]

X-ray Crystallography

Factors Influencing Tautomeric Equilibrium

The delicate balance between the tautomers of 5-bromopyridin-2-yl imidazolone is influenced by a variety of factors.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomer.[12] Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding. For instance, in aqueous solution, water molecules can act as both hydrogen bond donors and acceptors, potentially favoring the keto-amino form.[13] In contrast, non-polar aprotic solvents may favor less polar tautomers or those that can form intramolecular hydrogen bonds.

pH

The pH of the medium can significantly shift the tautomeric equilibrium by altering the protonation state of the molecule. The pyridine and imidazole rings both have basic nitrogen atoms that can be protonated. Protonation can lock the molecule into a specific tautomeric form or alter the relative stabilities of the neutral tautomers.

Substituent Effects

The electronic nature of substituents on the pyridinyl and imidazolone rings can influence the acidity and basicity of the various nitrogen and oxygen atoms, thereby affecting the tautomeric equilibrium. The bromo substituent at the 5-position of the pyridine ring is electron-withdrawing, which will influence the pKa of the pyridine nitrogen.

Computational Modeling of Tautomerism

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[14] DFT calculations can be employed to:

-

Determine Relative Stabilities: Calculate the relative energies of the different tautomers in the gas phase and in various solvents using continuum solvation models (e.g., PCM, SMD).[13]

-

Predict Spectroscopic Properties: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra for each tautomer to aid in the interpretation of experimental data.[15]

-

Investigate Interconversion Barriers: Calculate the activation energies for the proton transfer reactions between tautomers, providing insight into the kinetics of the equilibrium.

Caption: A typical DFT workflow for studying tautomerism.

Implications for Drug Discovery and Development

The tautomeric behavior of 5-bromopyridin-2-yl imidazolone has several critical implications for its development as a therapeutic agent:

-

Structure-Activity Relationships (SAR): Different tautomers will present different three-dimensional shapes and hydrogen bonding patterns to a biological target. A clear understanding of the active tautomer is essential for meaningful SAR studies and lead optimization.

-

Pharmacokinetics (ADME): The lipophilicity, solubility, and membrane permeability of a molecule are influenced by its tautomeric form. This can affect absorption, distribution, metabolism, and excretion properties.[2]

-

Intellectual Property: The novelty and patentability of a new chemical entity can be strengthened by a thorough characterization of its tautomeric forms.

Conclusion

The tautomerism of 5-bromopyridin-2-yl imidazolone is a multifaceted phenomenon that requires a synergistic approach of synthesis, spectroscopy, crystallography, and computational modeling for its complete elucidation. For drug discovery and development teams, a comprehensive understanding of the tautomeric landscape of this important scaffold is not merely an academic exercise but a critical component of a successful drug design campaign. By carefully considering and controlling the factors that influence tautomeric equilibrium, researchers can unlock the full therapeutic potential of this promising class of molecules.

References

-

Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters. Organic & Biomolecular Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. MDPI. (n.d.). Retrieved from [Link]

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. (n.d.). Retrieved from [Link]

-

Synthesis of Bioactive Imidazoles: A Review. ResearchGate. (2025). Retrieved from [Link]

-

Ren, Y., Li, M., & Wong, N. B. (2005). Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models. Journal of Molecular Modeling, 11(2), 167–173. [Link]

- A kind of preparation method of 2- amino -5- bromopyridine. Google Patents. (n.d.).

-

SYNTHESIS AND CHARACTERIZATION OF COMPOUNDS 2,3 - DIPHENYL - IMIDAZO [ 1,2 - a] PYRIDINE AS CORROSION INHIBITORS. Digital Library UIN Sunan Gunung Djati Bandung. (n.d.). Retrieved from [Link]

- Submitter's data. (n.d.).

-

Synthesis of 2-Amino-5-bromopyridine. ResearchGate. (2025). Retrieved from [Link]

-

2-Amino-5-bromopyridine. PubChem. (n.d.). Retrieved from [Link]

-

Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. PubMed Central. (2024). Retrieved from [Link]

-

Synthesis, antimicrobial evaluation and spectroscopic characterization of novel imidazolone, triazole and triazinone derivatives. PubMed. (n.d.). Retrieved from [Link]

-

Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. MDPI. (n.d.). Retrieved from [Link]

-

Synthesis of Bioactive Imidazoles: A Review | Abstract. Hilaris Publisher. (n.d.). Retrieved from [Link]

-

Crystal structures of pure 3-(4-bromo-2-chlorophenyl)-1-(pyridin-4-yl)benzo[3][16]imidazo[1,2-d][9][16][17]triazin-4(3H)-one and contaminated with 3-(4-bromophenyl). PubMed Central. (n.d.). Retrieved from [Link]

-

Structural studies of arylazo and arylimino compounds. 15N NMR and X-ray crystallographic studies of azo–hydrazo tautomerism. Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Retrieved from [Link]

-

Identifying the tautomer state of a substituted imidazole by ¹³C NMR... ResearchGate. (n.d.). Retrieved from [Link]

- Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine. Google Patents. (n.d.).

-

Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. (n.d.). Retrieved from [Link]

-

Synthesis of Some Novel 5- Imidazolones and Its Antimicrobial Activity. Academia.edu. (n.d.). Retrieved from [Link]

-

A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. (2021). Retrieved from [Link]

-

The crystal structure of 2-bromo-2-(5-bromo-2- methyl-4-nitro-1H-imidazol-1-yl)-1- phenylethanone, C12H9Br2N3O3. Ahl al-Bayt University. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF SOME NOVEL 5- IMIDAZOLONES AND ITS ANTIMICROBIAL ACTIVITY. (n.d.). Retrieved from [Link]

-

Theoretical studies on tautomerism of imidazole-2-selenone | Request PDF. ResearchGate. (2025). Retrieved from [Link]

-

An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. ResearchGate. (2023). Retrieved from [Link]

-

What impact does tautomerism have on drug properties and development?. ChemRxiv. (n.d.). Retrieved from [Link]

-

Orthopalladated imidazolones and thiazolones: synthesis, photophysical properties and photochemical reactivity. Dalton Transactions. (n.d.). Retrieved from [Link]

-

The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. ResearchGate. (2025). Retrieved from [Link]

-

UV-vis absorption and emission spectra of Ir-PYR (dashed line) and Ir-CMYC (solid line). (n.d.). Retrieved from [Link]

-

Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Publishing. (2024). Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. (n.d.). Retrieved from [Link]

-

Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Publishing. (n.d.). Retrieved from [Link]

-

Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 576–585. [Link]

-

SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences. (n.d.). Retrieved from [Link]

-

Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). Retrieved from [Link]

-

Tautomers. Chemistry LibreTexts. (2019). Retrieved from [Link]

-

DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review*. Asian Journal of Physics. (n.d.). Retrieved from [Link]

-

Keto-enol tautomerism in the development of new drugs. ResearchGate. (2025). Retrieved from [Link]

-

IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. RSC Publishing. (n.d.). Retrieved from [Link]

-

Evidence of the presence of minor tautomeric forms in selected nitroanilines. CONICET. (n.d.). Retrieved from [Link]

-

Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI. (2022). Retrieved from [Link]

-

One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][16][17]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. (2022). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Crystal structures of pure 3-(4-bromo-2-chlorophenyl)-1-(pyridin-4-yl)benzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one and contaminated with 3-(4-bromophenyl)-1-(pyridin-4-yl)benzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asianjournalofphysics.com [asianjournalofphysics.com]

- 15. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 16. mdpi.com [mdpi.com]

- 17. Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Novel 5-Bromopyridine Building Blocks for Drug Discovery: A Strategic Guide to Synthesis and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a substantial portion of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and improve key pharmacokinetic properties makes it a highly sought-after motif in drug design.[1][2] The strategic introduction of a bromine atom at the 5-position creates 5-bromopyridine, a versatile and powerful building block. This guide provides an in-depth exploration of 5-bromopyridine derivatives, focusing on their synthetic utility, strategic application in drug discovery, and the underlying principles that govern their reactivity. We will delve into the core cross-coupling reactions that make these building blocks indispensable, offering detailed protocols, mechanistic insights, and a comparative analysis to inform rational drug design.

The Strategic Advantage of the 5-Bromopyridine Scaffold

The utility of 5-bromopyridine in drug discovery stems from a confluence of favorable chemical and biological properties. The pyridine nitrogen enhances aqueous solubility and provides a key interaction point for biological targets, often mimicking the adenine ring of ATP to bind kinase active sites.[3][4] The bromine atom at the 5-position is not merely a placeholder; it is a versatile synthetic handle that unlocks a vast chemical space for lead optimization.

Key Attributes:

-

Synthetic Tractability: The C-Br bond is sufficiently reactive to participate in a wide array of palladium-catalyzed cross-coupling reactions, yet stable enough for multi-step syntheses.[5]

-

Modulation of Physicochemical Properties: The introduction of substituents via the bromine handle allows for the fine-tuning of lipophilicity, polarity, and metabolic stability.[2]

-

Bioisosteric Replacement: The pyridine ring can serve as a bioisostere for a phenyl ring, with the nitrogen atom potentially introducing beneficial hydrogen bonding interactions that can dramatically increase potency.[6]

The general reactivity trend for halopyridines in the crucial oxidative addition step of cross-coupling reactions is I > Br > Cl.[3][7] While iodides are more reactive, they are often more expensive and less stable. Chlorides are cheaper but typically require more forceful reaction conditions and specialized catalysts.[3] 5-bromopyridines, therefore, represent a strategic balance of reactivity, stability, and cost, making them ideal for both discovery and scale-up campaigns.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The true power of 5-bromopyridine building blocks is realized through palladium-catalyzed cross-coupling reactions. These transformations are the cornerstones of modern medicinal chemistry, enabling the precise and efficient formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in drug discovery for constructing biaryl and hetero-biaryl scaffolds.[8] It involves the coupling of the 5-bromopyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[6]

Mechanistic Rationale:

The catalytic cycle begins with the oxidative addition of the 5-bromopyridine to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step, and the C-Br bond strength is a critical factor.[3] Following this, transmetalation occurs, where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[6][9]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide to 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogues to present its core physicochemical properties, a plausible synthetic route, methodologies for its characterization, and a discussion of its potential therapeutic applications. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel small molecules incorporating the bromopyridine and imidazol-2-one scaffolds.

Introduction and Molecular Overview

3-(5-bromopyridin-2-yl)-1H-imidazol-2-one is a unique heterocyclic molecule that incorporates two key pharmacophores: a bromopyridine ring and an imidazol-2-one core. The pyridine ring is a prevalent motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other critical interactions with biological targets. The imidazole moiety is another fundamental building block in medicinal chemistry, known for a wide spectrum of biological activities. The presence of a bromine atom offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of chemical space for structure-activity relationship (SAR) studies.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one is essential for its synthesis, purification, and formulation.

| Property | Value |

| Molecular Formula | C₈H₆BrN₃O |

| Molecular Weight | 240.06 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF |

Synthesis and Purification

Proposed Synthetic Protocol: Palladium-Catalyzed N-Arylation

This protocol outlines a potential synthesis of 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one via a palladium-catalyzed cross-coupling reaction.

Reaction Scheme:

Caption: Proposed synthesis of 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one.

Step-by-Step Methodology:

-

Reactant Preparation: To a dry reaction vessel, add 2-amino-5-bromopyridine (1.0 eq), 1,1'-carbonyldiimidazole (CDI) (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a suitable ligand, for example, Xantphos (0.1 eq).

-

Solvent and Base Addition: Add a dry, degassed solvent such as dioxane or toluene. To this mixture, add a base, for instance, cesium carbonate (Cs₂CO₃) (2.0 eq).

-

Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The progress of the reaction should be monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst and inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Extraction: The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of a palladium catalyst and a bulky electron-rich phosphine ligand is crucial for facilitating the carbon-nitrogen bond formation in the N-arylation reaction.

-

Base: The base is necessary to deprotonate the imidazole nitrogen, making it a more potent nucleophile for the coupling reaction.

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst, which is sensitive to oxygen at elevated temperatures.

Analytical Characterization

The identity and purity of the synthesized 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one must be confirmed through a combination of spectroscopic and analytical techniques.

Workflow for Analytical Characterization:

Caption: Workflow for the analytical characterization of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure. The proton NMR should show characteristic signals for the aromatic protons on both the pyridine and imidazole rings, while the carbon NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the imidazol-2-one ring.

-

Melting Point Analysis: A sharp melting point is indicative of a pure crystalline compound.

Potential Applications in Drug Discovery

The hybrid structure of 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one suggests several potential applications in drug discovery, drawing from the known biological activities of its constituent scaffolds.

-

Kinase Inhibition: Many pyridine and imidazole derivatives are known to be potent kinase inhibitors. The overall structure of this compound could be suitable for targeting the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

-

Antimicrobial Activity: Imidazole-containing compounds have a long history as antimicrobial agents. This molecule could be investigated for its potential antibacterial and antifungal properties.

-

Neurological Disorders: The pyridine moiety is present in many centrally acting drugs. Therefore, 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one could be explored for its potential in treating neurological disorders.

The bromine atom provides a convenient point for further chemical modification, allowing for the generation of a library of analogues to explore SAR and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide has provided a detailed theoretical framework for the synthesis, characterization, and potential applications of 3-(5-bromopyridin-2-yl)-1H-imidazol-2-one. By leveraging established synthetic methodologies and drawing parallels with structurally related compounds, researchers can confidently approach the investigation of this promising heterocyclic molecule. The versatile nature of its structure makes it an attractive candidate for further exploration in various therapeutic areas.

References

-

Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

- Synthetic Emergence in N-Arylimidazoles: A Review. (n.d.). Connect Journals.

-

Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. (2025). ResearchGate. [Link]

-

Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019). ACS Publications. [Link]

-

Pyridine. (n.d.). Wikipedia. [Link]

The 5-Bromopyridine Moiety: A Privileged Scaffold in the Design of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromopyridine in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone heterocyclic scaffold, integral to the structure of numerous therapeutic agents.[1] Its capacity for hydrogen bonding, metabolic stability, and synthetic versatility have cemented its status as a "privileged" structure. The strategic incorporation of a bromine atom at the 5-position of the pyridine ring endows the resulting 5-bromopyridine scaffold with a unique combination of physicochemical properties and synthetic handles, making it an exceptionally valuable building block for the medicinal chemist.

The electron-withdrawing nature of the bromine atom and the pyridine nitrogen atom creates a unique electronic environment, influencing the molecule's reactivity and its potential interactions with biological targets. Crucially, the bromine atom serves as a versatile functional group, amenable to a wide array of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This allows for the facile and controlled introduction of a diverse range of molecular fragments, enabling the systematic exploration of chemical space and the fine-tuning of a compound's pharmacological profile. Consequently, the 5-bromopyridine moiety is a key constituent of many bioactive heterocyclic compounds with potential applications in oncology, inflammation, and infectious diseases. This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of heterocyclic scaffolds containing the 5-bromopyridine core.

Synthetic Strategies: Harnessing the Reactivity of the 5-Bromopyridine Core

The synthetic utility of 5-bromopyridine is central to its prominence in medicinal chemistry. The carbon-bromine bond at the 5-position is a key site for derivatization, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and is particularly well-suited for the functionalization of the 5-bromopyridine scaffold. This palladium-catalyzed reaction forms a carbon-carbon bond between the 5-position of the pyridine ring and a wide variety of organoboron reagents, such as boronic acids and esters.[3]

General Reaction Scheme:

Where R is an aryl, heteroaryl, or alkyl group, and Py represents the pyridine ring.

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and functional group tolerance.[2]

Experimental Protocol: Synthesis of a 5-Arylpyridine Derivative via Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction to synthesize a 5-arylpyridine derivative.

Materials:

-

5-Bromopyridine

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylpyridine derivative.

Bioactive Heterocyclic Scaffolds Incorporating 5-Bromopyridine

The versatility of the 5-bromopyridine scaffold has led to its incorporation into a wide range of bioactive heterocyclic systems. This section will focus on a prominent class of these compounds: kinase inhibitors.

5-Bromopyridine-Containing Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The pyridine scaffold is a common feature in many kinase inhibitors, as the nitrogen atom can form crucial hydrogen bond interactions within the ATP-binding site of the kinase. The 5-bromopyridine moiety provides a versatile platform for the design of potent and selective kinase inhibitors.

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses and is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers.[5][6] Several classes of p38 MAP kinase inhibitors have been developed, with many featuring a substituted pyridine core.

The 5-position of the pyridine ring in these inhibitors is a critical point for substitution, as it allows for the introduction of various groups that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. The synthesis of these inhibitors often relies on the Suzuki-Miyaura coupling of a 5-bromopyridine intermediate with an appropriate boronic acid.

Structure-Activity Relationship (SAR) of Imidazo[4,5-b]pyridine-Based p38 MAP Kinase Inhibitors

The imidazo[4,5-b]pyridine scaffold is a purine isostere that has been extensively explored in the development of kinase inhibitors.[7] Structure-activity relationship (SAR) studies on a series of imidazo[4,5-b]pyridine-based p38 MAP kinase inhibitors have provided valuable insights for the design of more potent and selective compounds.

| Compound | R1 | R2 | p38α IC₅₀ (nM) |

| 1a | H | 4-Fluorophenyl | 500 |

| 1b | CH₃ | 4-Fluorophenyl | 250 |

| 1c | H | 2,4-Difluorophenyl | 100 |

| 1d | CH₃ | 2,4-Difluorophenyl | 50 |

| 1e | H | 4-(Trifluoromethyl)phenyl | >1000 |

Data is illustrative and compiled from general trends observed in the literature.

The data in the table highlights several key SAR trends:

-

Substitution at R2: The nature of the aryl group at the R2 position, introduced via Suzuki coupling with a 5-bromopyridine precursor, significantly impacts potency. Electron-withdrawing fluorine substituents on the phenyl ring generally lead to increased activity (compare 1a and 1c ).

-

Substitution at R1: Alkylation of the imidazole nitrogen (R1) can also influence potency, with a methyl group in this series leading to a modest increase in activity (compare 1a with 1b , and 1c with 1d ).

-

Steric and Electronic Effects: The presence of a bulky and electron-withdrawing trifluoromethyl group at the 4-position of the phenyl ring is detrimental to activity (1e ), suggesting that both steric and electronic factors play a crucial role in the binding of these inhibitors to the p38 MAP kinase active site.

Mechanism of Action: Inhibition of the p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.[8][9] The pathway is typically activated by cellular stressors and pro-inflammatory cytokines.

// Nodes Stress [label="Stress / Cytokines", fillcolor="#F1F3F4"]; MAP3K [label="MAP3K\n(e.g., TAK1, ASK1)", fillcolor="#FBBC05"]; MKK3_6 [label="MKK3/6", fillcolor="#FBBC05"]; p38 [label="p38 MAPK", fillcolor="#EA4335"]; Inhibitor [label="5-Bromopyridine\n-based Inhibitor", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., MK2, ATF2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(Inflammation, Apoptosis)", fillcolor="#F1F3F4"];

// Edges Stress -> MAP3K; MAP3K -> MKK3_6 [label=" phosphorylates"]; MKK3_6 -> p38 [label=" phosphorylates"]; p38 -> Downstream [label=" phosphorylates"]; Downstream -> Response [label=" leads to"]; Inhibitor -> p38 [arrowhead=tee, style=dashed, color="#EA4335", label=" inhibits"]; } }

Caption: The p38 MAP Kinase Signaling Pathway and its Inhibition.

As illustrated in the diagram, extracellular stimuli such as stress and inflammatory cytokines activate a cascade of kinases, starting with MAP3Ks, which in turn phosphorylate and activate MKK3 and MKK6. These kinases then dually phosphorylate and activate p38 MAP kinase. Activated p38 proceeds to phosphorylate a variety of downstream targets, including other kinases and transcription factors, leading to a cellular response. 5-Bromopyridine-based inhibitors are designed to bind to the ATP-binding pocket of p38 MAP kinase, preventing its catalytic activity and thereby blocking the downstream signaling cascade.[8]

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of novel bioactive heterocyclic compounds containing the 5-bromopyridine scaffold is a multi-step process that involves synthesis, purification, characterization, and biological evaluation.

// Edges Start -> Coupling; Coupling -> Purification; Purification -> Characterization; Characterization -> Biochemical; Biochemical -> Cellular; Cellular -> SAR; SAR -> Lead_Opt; Lead_Opt -> In_Vivo; } }

Caption: A generalized workflow for the discovery of bioactive 5-bromopyridine derivatives.

The process begins with the synthesis of a library of compounds, often centered around a key reaction such as the Suzuki-Miyaura coupling, starting from 5-bromopyridine. The synthesized compounds are then purified and their structures confirmed by analytical techniques. Following this, the compounds undergo a series of biological evaluations, starting with in vitro biochemical assays to determine their activity against the target of interest. Promising compounds are then tested in cell-based assays to assess their cellular potency and potential toxicity. The data from these assays are used to establish structure-activity relationships, which guide the design and synthesis of new analogues in the lead optimization phase. Finally, the most promising lead compounds are advanced to in vivo studies to evaluate their efficacy and safety in a living organism.

Conclusion and Future Perspectives

The 5-bromopyridine scaffold has proven to be an exceptionally valuable and versatile platform in the design and synthesis of novel bioactive heterocyclic compounds. Its synthetic tractability, particularly through palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a powerful tool for the rapid generation of diverse chemical libraries. The continued exploration of novel heterocyclic systems incorporating the 5-bromopyridine moiety, coupled with a deeper understanding of their interactions with biological targets, holds significant promise for the development of the next generation of therapeutics to address unmet medical needs. As our knowledge of disease biology expands and new drug targets are identified, the strategic application of the 5-bromopyridine scaffold is poised to remain at the forefront of innovative drug discovery.

References

-

Role of p38 MAP Kinase Signal Transduction in Solid Tumors. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

-

The p38 MAPK signaling pathway exhibits a dual role in cancer... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. (2019, May 17). PubMed. Retrieved February 15, 2026, from [Link]

-

Schematic workflow is summarizing the virtual screening of kinase inhibitors. (n.d.). Retrieved February 15, 2026, from [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025, September 11). Retrieved February 15, 2026, from [Link]

-

Drug Discovery Process. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]

-

Drug Discovery Maps, a Machine Learning Model That Visualizes and Predicts Kinome–Inhibitor Interaction Landscapes. (2018, October 29). ACS Publications. Retrieved February 15, 2026, from [Link]

-

The p38 Pathway: From Biology to Cancer Therapy. (2020, March 11). MDPI. Retrieved February 15, 2026, from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved February 15, 2026, from [Link]

-

P38 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 15, 2026, from [Link]

-

An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

-

Suzuki Coupling: Mechanism & Examples. (2025, March 21). NROChemistry. Retrieved February 15, 2026, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved February 15, 2026, from [Link]

-

Practical synthesis of a p38 MAP kinase inhibitor. (2009, January 16). PubMed. Retrieved February 15, 2026, from [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

Structure-based Design, Synthesis, and Biological Evaluation of Imidazo[1,2- b ]pyridazine-based p38 MAP Kinase Inhibitors. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

Synthesis of P38 map kinase inhibitor analogues compounds and quinoxalinone derivatives. (2025, August 5). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. (2011, September 12). ACS Publications. Retrieved February 15, 2026, from [Link]

-

p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. (2003, January 20). PubMed. Retrieved February 15, 2026, from [Link]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrevlett.com [chemrevlett.com]

- 6. The p38 Pathway: From Biology to Cancer Therapy [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

The Architect's Guide to N-Pyridyl Imidazolones: A Review of Core Synthetic Strategies

Foreword: The N-Pyridyl Imidazolone Scaffold – A Privileged Structure in Modern Drug Discovery

The fusion of a pyridine ring with an imidazolone core creates the N-pyridyl imidazolone scaffold, a heterocyclic system of significant interest to the medicinal chemistry community. This structural motif is a key component in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The unique electronic and steric arrangement of this fused system allows it to serve as a versatile template for interacting with a range of biological targets, making it a "privileged structure" in the design of novel therapeutics.

However, the efficient and regioselective construction of this scaffold presents unique challenges. The synthesis demands precise control over bond formation, often requiring strategic selection of catalysts, reagents, and reaction conditions to achieve desired outcomes. This guide provides an in-depth review of the principal synthetic routes to N-pyridyl imidazolones and their aromatic precursors, imidazopyridines. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why certain methods are chosen and how they can be optimized for success in a research and development setting.

Chapter 1: Constructing the Aromatic Core: Synthesis of Imidazo[1,2-a]pyridines

Before delving into the direct synthesis of the imidazolone target, it is crucial to understand the construction of its aromatic parent, the imidazo[1,2-a]pyridine system. These compounds are not only valuable in their own right but also serve as key precursors for post-synthetic modifications, including oxidation to the desired imidazolone.

The Cornerstone Method: Classical Condensation Reactions

The most established route to the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound, a transformation often referred to as the Tchichibabin reaction.

Causality and Mechanism: This reaction is a powerful example of sequential nucleophilic attack and cyclization. The process is initiated by the alkylation of the more nucleophilic endocyclic nitrogen of the 2-aminopyridine with the α-haloketone. This choice is dictated by electronics; the endocyclic nitrogen is more pyridine-like and thus a stronger nucleophile than the exocyclic amino group. This initial SN2 reaction forms a pyridinium salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the ketone, followed by dehydration, yields the final aromatic imidazo[1,2-a]pyridine ring system.[1][2][3] The use of a base is often unnecessary as the reaction can be autocatalytic, but mild bases like sodium bicarbonate or potassium carbonate can be employed to neutralize the HBr byproduct and drive the reaction to completion.[1]

Caption: Fig 1: Tchichibabin Condensation Mechanism.

The Efficiency of Convergence: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) represent a paradigm shift in synthetic efficiency, allowing for the construction of complex molecules from three or more starting materials in a single pot. The Groebke–Blackburn–Bienaymé (GBB) reaction is a cornerstone MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4][5]

Causality and Logic: The GBB reaction's elegance lies in its convergence and atom economy. It combines a 2-aminopyridine, an aldehyde, and an isocyanide under acidic catalysis (Lewis or Brønsted acid). The acid catalyst activates the aldehyde, facilitating the formation of an imine with the 2-aminopyridine. The isocyanide then undergoes a [4+1] cycloaddition with the imine intermediate. A subsequent intramolecular cyclization involving the endocyclic pyridine nitrogen leads to the fused heterocyclic product.[6] This one-pot procedure avoids the isolation of intermediates, saving time, resources, and minimizing waste. The choice of catalyst, such as Yb(OTf)₃ or even milder acids like NH₄Cl, is critical for activating the carbonyl group without promoting side reactions.[4][5]

Caption: Fig 2: GBB Multicomponent Reaction Workflow.

Field-Proven Protocol: GBB Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine [4]

-

Vessel Preparation: To a suitable reaction vessel, add 2-aminopyridine (1.0 mmol), furfural (1.0 mmol), cyclohexyl isocyanide (1.0 mmol), and phenylboronic acid (PBA) (0.1 mmol, 10 mol%).

-

Solvent Addition: Add water (5 mL) as the solvent. The use of water as a solvent aligns with green chemistry principles.

-

Reaction Conditions: Seal the vessel and heat the mixture to 60 °C. If available, sonication can be used to enhance the reaction rate.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure product.

Chapter 2: Direct Routes to the Imidazolone Core

While the imidazo[1,2-a]pyridine scaffold is a valuable intermediate, direct synthetic routes to the N-pyridyl imidazolone core offer greater efficiency. These modern methods often employ advanced catalytic systems to achieve the desired transformation in a single, elegant step.

The Green Frontier: Acceptorless Dehydrogenative Condensation (ADC)

A highly innovative and sustainable approach to imidazol-2-ones is the Acceptorless Dehydrogenative Condensation (ADC) of N,N'-disubstituted ureas with 1,2-diols.[7] This methodology, often catalyzed by heterogeneous palladium or homogeneous manganese complexes, is a prime example of green chemistry.[8][9]

Causality and Mechanism: The term "acceptorless" signifies that the reaction does not require an external stoichiometric oxidant (the "hydrogen acceptor"). Instead, the 1,2-diol substrate itself is oxidized to an α-hydroxyketone intermediate, releasing molecular hydrogen (H₂) as the only byproduct.[7] The catalyst, typically a supported palladium nanoparticle system like [Pd/Al₂O₃], facilitates this initial dehydrogenation.[8] The resulting α-hydroxyketone then undergoes condensation with the urea derivative, followed by an intramolecular cyclization and dehydration to form the stable imidazol-2-one ring. The acidic or basic properties of the catalyst support can be crucial for promoting the condensation and cyclization steps.[8] This process is highly atom-economical and environmentally benign.

Caption: Fig 3: Catalytic Cycle for ADC Synthesis of Imidazolones.

Field-Proven Protocol: Heterogeneous Pd-Catalyzed Synthesis of 1,3-Dicyclohexyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one [9][10]

-

Catalyst & Reagent Loading: In an oven-dried Schlenk tube, add the [Pd/Al₂O₃] catalyst (2 mol % Pd), N,N'-dicyclohexylurea (0.5 mmol), and 2,3-butanediol (1.0 mmol, 2 equiv).

-

Solvent Addition: Add o-xylene (1 mL) as the solvent under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reaction Conditions: Seal the tube and place it in a preheated oil bath at 150 °C. Stir the reaction mixture vigorously for 16 hours.

-

Monitoring & Work-up: After cooling to room temperature, the reaction progress can be analyzed by GC-MS. The heterogeneous catalyst can be removed by simple filtration.

-

Purification: Wash the catalyst with a small amount of solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure imidazolone.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the desired substitution pattern, available starting materials, and scalability requirements. The following table provides a comparative overview of the discussed methodologies.

| Synthetic Strategy | Key Reactants | Typical Conditions | Advantages | Limitations |

| Classical Condensation | 2-Aminopyridine, α-Haloketone | Reflux in solvent (e.g., EtOH, DMF) | Well-established, reliable, simple procedure. | Pre-functionalized ketone required, can generate stoichiometric waste (HX salt). |

| Groebke-Blackburn-Bienaymé (MCR) | 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalyst (e.g., Yb(OTf)₃), 60-100 °C | High efficiency, atom economy, builds complexity quickly, one-pot. | Limited to 3-amino derivatives, isocyanides can be toxic/unstable.[4][11] |

| Acceptorless Dehydrogenative Condensation (ADC) | N,N'-Disubstituted Urea, 1,2-Diol | Pd or Mn catalyst, high temp (150 °C) | Highly atom-economical, green (H₂ is the only byproduct), uses simple starting materials.[7][9] | Requires high temperatures, catalyst can be expensive, not suitable for constructing the fused pyridyl system directly. |

Conclusion and Future Outlook

The synthesis of N-pyridyl imidazolones and their aromatic precursors has evolved significantly from classical condensation reactions to highly efficient multicomponent and catalytic strategies. The GBB reaction offers a rapid and convergent route to highly functionalized imidazo[1,2-a]pyridines, while modern Acceptorless Dehydrogenative Condensation provides an exceptionally green pathway directly to the imidazolone core.

For the drug development professional, the choice of method will be dictated by a balance of efficiency, cost, scalability, and environmental impact. MCRs excel in library synthesis for initial screening, while ADC methods are increasingly attractive for sustainable, large-scale production of core scaffolds. The continued development of more active, stable, and recyclable catalysts will undoubtedly push the boundaries of what is possible, enabling even more efficient and selective access to this privileged class of molecules for the next generation of therapeutics.

References

-

Beller, M., et al. (2022). Heterogeneous Pd-Catalyzed Efficient Synthesis of Imidazolones via Dehydrogenative Condensation between Ureas and 1,2-Diols. ACS Catalysis, 12(11), 6906–6922. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

-

Padilla-Salinas, R., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. [Link]

-

Wang, Z., et al. (2023). An electrolyte- and catalyst-free electrooxidative sulfonylation of imidazo[1,2-a]pyridines. New Journal of Chemistry. [Link]

-

Wang, C.-C., et al. (2025). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 21, 647-656. [Link]

-

Beller, M., et al. (2022). Heterogeneous Pd-Catalyzed Efficient Synthesis of Imidazolones via Dehydrogenative Condensation between Ureas and 1,2-Diols. ACS Publications. [Link]

-

Beller, M., et al. (2022). Acceptorless dehydrogenative condensation of ureas with 1,2-diols. ResearchGate. [Link]

-

Beller, M., et al. (2025). Mn-catalysed acceptorless dehydrogenative condensation of ureas with 1,2-diols for synthesizing imidazolones. Nature Communications. [Link]

-

Liang, Y.-M., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]

-

Langer, P., et al. (2015). Synthesis of imidazo[1,2-a]pyridines in a sequential one-pot Groebke-Blackburn modification using 2-aminopyridines, aldehydes and amines. Pharmazie, 70(8), 507-10. [Link]

-

Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215–35231. [Link]

-

Beller, M., et al. (2025). Mn-catalysed acceptorless dehydrogenative condensation of ureas with 1,2-diols for synthesizing imidazolones. ResearchGate. [Link]

-

Wang, C.-C., et al. (2025). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Archives. [Link]

-

Dömling, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1063–1119. [Link]

-

Li, C-J., et al. (2020). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. [Link]

-

Bagdi, A. K., & Santra, S. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]

-

Wang, Z., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(9), 3482-3491. [Link]

-

Jaenicke, S., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2768–2775. [Link]

-

Yadav, J. S., et al. (2004). Organic Reactions in Ionic Liquids: Cyclocondensation of α-Bromoketones with 2Aminopyridine. ChemInform. [Link]

-

Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 90, 01010. [Link]

-

Fier, P. S., et al. (2020). Easy Access to 2-Aminopyridines. GalChimia. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]

- 3. bio-conferences.org [bio-conferences.org]

- 4. mdpi.com [mdpi.com]

- 5. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mn-catalysed acceptorless dehydrogenative condensation of ureas with 1,2-diols for synthesizing imidazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of imidazo[1,2-a]pyridines in a sequential one-pot Groebke-Blackburn modification using 2-aminopyridines, aldehydes and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Pyridyl-Imidazolone and Pyridyl-Hydantoin Scaffolds in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Chemist's Compass in Navigating Privileged Scaffolds

In the intricate landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the trajectory of a drug discovery program. It is a choice that dictates not only the synthetic accessibility and intellectual property landscape but also the fundamental physicochemical and pharmacological properties of the resulting candidates. Among the myriad of heterocyclic systems, the pyridyl-imidazolone and pyridyl-hydantoin scaffolds have emerged as "privileged structures," consistently yielding compounds with potent and selective biological activities.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a mere academic recitation of facts. It aims to provide a field-proven, in-depth comparison of these two critical scaffolds. We will dissect their core attributes, explore the nuances of their synthesis, and illuminate their divergent applications in therapeutic areas ranging from oncology to neurodegenerative diseases. Our objective is to equip you, the researcher, with the insights necessary to make informed decisions in your own discovery endeavors, understanding not just the "what" but the "why" behind the selection of one scaffold over the other.

Structural and Physicochemical Foundations: A Tale of Two Rings

At the heart of our comparison lie the distinct structural and electronic features of the imidazolone and hydantoin rings, and how their fusion with a pyridine moiety modulates their properties.